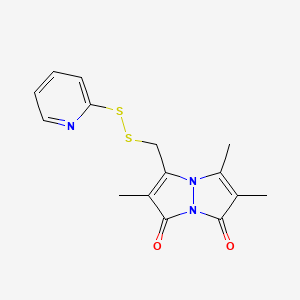

N-Acetyl-3-iodo-4-(4-methoxyphenoxy)-L-phenylalanine Amide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

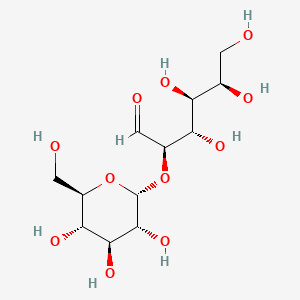

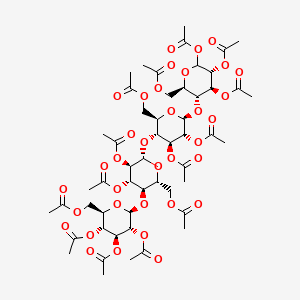

N-Acetyl-3-iodo-4-(4-methoxyphenoxy)-L-phenylalanine Amide (N-Acetyl-3-I-4-MPA) is an organic compound with a variety of applications in the field of scientific research. It has been used in the synthesis of various pharmaceuticals and is also a potent inhibitor of enzymes involved in signal transduction pathways. N-Acetyl-3-I-4-MPA is a highly versatile compound, with a wide range of potential applications in both biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Enzyme-substrate Interactions

Empirical energy calculations determined low-energy conformations of α-chymotrypsin substrates including N-acetyl-L-phenylalanine amide, which align with experimental data for such side chains in proteins and small peptides. This suggests potential applications in understanding enzyme mechanisms and designing enzyme inhibitors (Platzer, Momany, & Scheraga, 2009).

Peptide Synthesis

A dipeptide with ACE inhibitor activity was synthesized via enzymatic amidation, demonstrating an effective method for dipeptide synthesis in aqueous phase, which could be relevant for the production of biologically active peptides (Chia-Hung Kuo et al., 2016).

Surface Active Properties

Novel ethoxylated nonionic surfactants based on oil-soluble α-amino acids, including L-phenylalanine, were synthesized and analyzed for their surface-active properties. This research could have implications for applications in pharmaceutical formulations and drug delivery systems (Al-Sabagh et al., 2009).

Chemical Synthesis and Catalysis

Direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids, including the study of catalyst optimization, highlights a method for creating amides from free carboxylic acids and amines. This research may influence synthetic strategies in pharmaceutical chemistry (Gernigon, Al‐Zoubi, & Hall, 2012).

Radiopharmaceuticals Development

A study on the functionalization of metal and organic protected L-histidine for direct labeling of biomolecules with [Tc(OH2)3(CO)3]+ demonstrates a novel approach to developing radiopharmaceuticals, which could have implications for imaging and therapeutic applications in medicine (Pak et al., 2003).

Propiedades

IUPAC Name |

(2S)-2-acetamido-3-[3-iodo-4-(4-methoxyphenoxy)phenyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IN2O4/c1-11(22)21-16(18(20)23)10-12-3-8-17(15(19)9-12)25-14-6-4-13(24-2)5-7-14/h3-9,16H,10H2,1-2H3,(H2,20,23)(H,21,22)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZUBNZIPYRLIN-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C=C1)OC2=CC=C(C=C2)OC)I)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC(=C(C=C1)OC2=CC=C(C=C2)OC)I)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654388 |

Source

|

| Record name | Nalpha-Acetyl-3-iodo-O-(4-methoxyphenyl)-L-tyrosinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59302-20-4 |

Source

|

| Record name | Nalpha-Acetyl-3-iodo-O-(4-methoxyphenyl)-L-tyrosinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

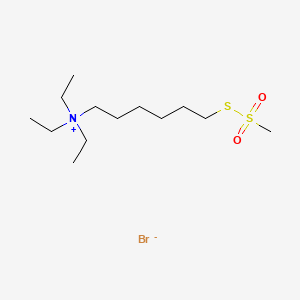

![[1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide](/img/structure/B561646.png)

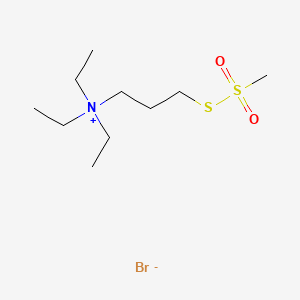

![[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide](/img/structure/B561647.png)

![3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate)](/img/structure/B561648.png)